3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood. However, studies have shown that the compound interacts with various cellular targets such as enzymes, receptors, and ion channels, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which could be potentially useful in the treatment of various inflammatory diseases. The compound has also been shown to possess anti-cancer properties, which could be potentially useful in the treatment of various types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its unique chemical properties, which make it an excellent candidate for various applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
Zukünftige Richtungen
There are various future directions that could be explored in the study of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide. One of the significant future directions is the development of new synthetic methods for the compound, which could lead to the production of more potent and selective compounds. Another future direction is the study of the compound's potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, the compound's potential use as a diagnostic agent for various diseases could also be explored further.
Conclusion:
In conclusion, 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. Moreover, various future directions that could be explored in the study of this compound have been identified, indicating that the compound has significant potential for further research.
Synthesemethoden
The synthesis of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 3-bromoaniline with 4-(diethylamino)-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified through various methods such as chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied extensively for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic agent for various diseases.
Eigenschaften
Produktname |
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide |
---|---|
Molekularformel |
C18H21BrN2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21BrN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
JQHOSMZQUFSNTI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.